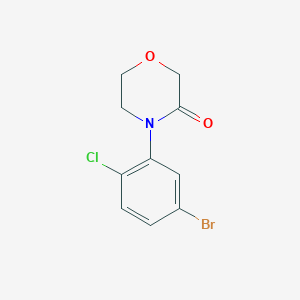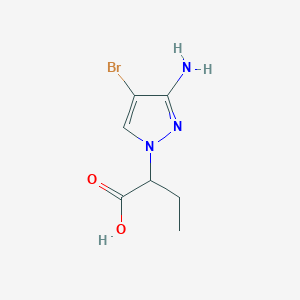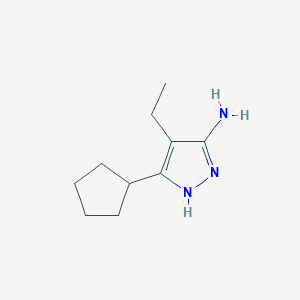![molecular formula C6H5NO3 B13071069 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol CAS No. 1019767-69-1](/img/structure/B13071069.png)
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that features a fused dioxole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up laboratory synthesis methods with appropriate optimization of reaction conditions and purification processes could be a feasible approach.
Análisis De Reacciones Químicas
Types of Reactions
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.
Comparación Con Compuestos Similares
Similar Compounds
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine: Another analog with slight structural variations.
Uniqueness
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the GABA_A receptor, sets it apart from other similar compounds.
Propiedades
Número CAS |
1019767-69-1 |
|---|---|
Fórmula molecular |
C6H5NO3 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-b]pyridin-6-ol |
InChI |
InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2 |
Clave InChI |
SURZKXVRJOQCMW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)N=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)

![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)


![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

